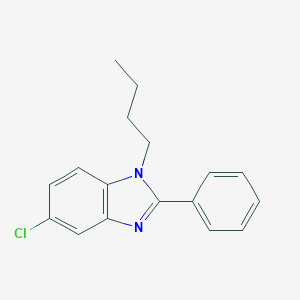![molecular formula C22H17ClN2O2S2 B304563 Ethyl 7-amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinoline-8-carboxylate](/img/structure/B304563.png)
Ethyl 7-amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinoline-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinoline-8-carboxylate, also known as AC-3933, is a novel compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of dithienoquinolines, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of Ethyl 7-amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinoline-8-carboxylate involves the inhibition of the NF-κB signaling pathway, which plays a critical role in the regulation of inflammation and cancer. Ethyl 7-amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinoline-8-carboxylate has been shown to inhibit the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. This leads to the suppression of the expression of various pro-inflammatory and pro-tumor genes, resulting in the inhibition of inflammation and cancer growth.
Biochemical and Physiological Effects:
Ethyl 7-amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinoline-8-carboxylate has been shown to exhibit potent anti-inflammatory and anti-tumor activities in various in vitro and in vivo models. It has been found to inhibit the production of various pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α, and to suppress the activation of various pro-tumor pathways, including the PI3K/Akt and MAPK/ERK pathways. Ethyl 7-amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinoline-8-carboxylate has also been shown to induce apoptosis in cancer cells, leading to the inhibition of cancer growth.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 7-amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinoline-8-carboxylate has several advantages for lab experiments, including its potent anti-inflammatory and anti-tumor activities, its ability to inhibit the NF-κB signaling pathway, and its relatively easy synthesis method. However, Ethyl 7-amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinoline-8-carboxylate also has some limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in vivo, and its potential toxicity, which requires further investigation.
Orientations Futures
There are several future directions for the study of Ethyl 7-amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinoline-8-carboxylate. One potential direction is the development of new drugs based on Ethyl 7-amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinoline-8-carboxylate for the treatment of various diseases, including inflammation and cancer. Another direction is the investigation of the potential toxicity of Ethyl 7-amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinoline-8-carboxylate and its derivatives, which could help to identify potential safety concerns. Additionally, further studies are needed to elucidate the mechanism of action of Ethyl 7-amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinoline-8-carboxylate and to identify potential targets for drug development.
Méthodes De Synthèse
The synthesis of Ethyl 7-amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinoline-8-carboxylate involves a multi-step process that starts with the reaction of 4-chlorobenzoic acid with ethyl 2-bromoacetate to form ethyl 4-chlorophenylacetate. This intermediate is then reacted with thiophene-2-carboxylic acid to form ethyl 7-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinoline-8-carboxylate. The final step involves the reduction of the nitro group to form the amino group, resulting in the formation of Ethyl 7-amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinoline-8-carboxylate.
Applications De Recherche Scientifique
Ethyl 7-amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinoline-8-carboxylate has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent anti-inflammatory and anti-tumor activities, making it a promising candidate for the development of new drugs for the treatment of various diseases. Ethyl 7-amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinoline-8-carboxylate has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propriétés
Nom du produit |
Ethyl 7-amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinoline-8-carboxylate |
|---|---|
Formule moléculaire |
C22H17ClN2O2S2 |
Poids moléculaire |
441 g/mol |
Nom IUPAC |
ethyl 12-amino-10-(4-chlorophenyl)-5,14-dithia-16-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),3,9,11(15),12-hexaene-13-carboxylate |
InChI |
InChI=1S/C22H17ClN2O2S2/c1-2-27-22(26)20-18(24)17-16(11-3-5-12(23)6-4-11)14-7-8-15-13(9-10-28-15)19(14)25-21(17)29-20/h3-6,9-10H,2,7-8,24H2,1H3 |
Clé InChI |
IZNNDVUEMDDIRU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C3=C(C4=C(CC3)SC=C4)N=C2S1)C5=CC=C(C=C5)Cl)N |
SMILES canonique |
CCOC(=O)C1=C(C2=C(S1)N=C3C(=C2C4=CC=C(C=C4)Cl)CCC5=C3C=CS5)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R,13R)-1,13-dimethyl-10,22-diazahexacyclo[11.11.0.02,11.04,9.014,23.016,21]tetracosa-2,4,6,8,10,14,16,18,20,22-decaene-3,15-diamine](/img/structure/B304482.png)
![3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid](/img/structure/B304483.png)
![Tricyclo[3.3.0.0~3,7~]octane-1,5-dicarbonitrile](/img/structure/B304484.png)

![10-(1-Methylethylidene)-4-(2-phenylethyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B304489.png)
![4-Methyl-4-azatricyclo[5.2.1.0~2,6~]dec-10-yl benzoate](/img/structure/B304490.png)

![Spiro(9,10-benzobicyclo[3.3.2]decane-7,2'-[1,3]-dioxolane)-3-one oxime](/img/structure/B304494.png)
![3-Cyano-2-oxatricyclo[3.3.1.1~3,7~]dec-1-yl methanesulfonate](/img/structure/B304495.png)
![4-chloro-5-[(4-methylphenyl)sulfanyl]-2-phenyl-3(2H)-pyridazinone](/img/structure/B304497.png)

![3-[[3-(4-ethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]propanenitrile](/img/structure/B304501.png)
